![molecular formula C16H13N3OS B5494341 N-allyl-2-(1,3-benzothiazol-2-yl)nicotinamide](/img/structure/B5494341.png)
N-allyl-2-(1,3-benzothiazol-2-yl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-allyl-2-(1,3-benzothiazol-2-yl)nicotinamide, also known as ABT-702, is a small molecule inhibitor that has been extensively studied as a potential treatment for various neurological disorders. This compound has shown promise in preclinical studies for its ability to modulate the activity of enzymes involved in the metabolism of adenosine, a neurotransmitter that plays an important role in the regulation of neuronal activity.
Mécanisme D'action
N-allyl-2-(1,3-benzothiazol-2-yl)nicotinamide is a potent inhibitor of the enzyme adenosine kinase, which is responsible for the metabolism of adenosine. By inhibiting this enzyme, N-allyl-2-(1,3-benzothiazol-2-yl)nicotinamide increases the levels of adenosine in the brain, which can have a variety of effects on neuronal activity. Adenosine has been shown to modulate the release of neurotransmitters, including dopamine and glutamate, which are involved in the regulation of motor function and cognitive processes.
Biochemical and Physiological Effects:
In addition to its effects on neurotransmitter release, N-allyl-2-(1,3-benzothiazol-2-yl)nicotinamide has been shown to have a variety of other biochemical and physiological effects. This compound has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays an important role in the survival and growth of neurons. N-allyl-2-(1,3-benzothiazol-2-yl)nicotinamide has also been shown to reduce the levels of pro-inflammatory cytokines, which are involved in the pathophysiology of various neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-allyl-2-(1,3-benzothiazol-2-yl)nicotinamide is its ability to modulate the activity of enzymes involved in the metabolism of adenosine, which has been implicated in the pathophysiology of various neurological disorders. However, one limitation of this compound is its potential for off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several potential future directions for research on N-allyl-2-(1,3-benzothiazol-2-yl)nicotinamide. One area of interest is the development of more potent and selective inhibitors of adenosine kinase, which could have improved efficacy and reduced off-target effects. Another area of interest is the investigation of the effects of N-allyl-2-(1,3-benzothiazol-2-yl)nicotinamide on other neurotransmitter systems, including the cholinergic and serotonergic systems. Finally, there is interest in the use of N-allyl-2-(1,3-benzothiazol-2-yl)nicotinamide in combination with other drugs, such as levodopa, for the treatment of Parkinson's disease.
Méthodes De Synthèse
The synthesis of N-allyl-2-(1,3-benzothiazol-2-yl)nicotinamide involves several steps, beginning with the reaction of 2-aminothiophenol with acetic anhydride to yield 2-acetamidothiophenol. This compound is then reacted with 2-chloronicotinic acid to produce 2-(2-acetamidothiophenyl)nicotinic acid. The final step involves the reaction of this intermediate with allylamine to yield N-allyl-2-(1,3-benzothiazol-2-yl)nicotinamide.
Applications De Recherche Scientifique
N-allyl-2-(1,3-benzothiazol-2-yl)nicotinamide has been extensively studied for its potential use in the treatment of various neurological disorders, including Parkinson's disease, Alzheimer's disease, and multiple sclerosis. In preclinical studies, this compound has been shown to modulate the activity of enzymes involved in the metabolism of adenosine, which has been implicated in the pathophysiology of these disorders.
Propriétés
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-N-prop-2-enylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3OS/c1-2-9-18-15(20)11-6-5-10-17-14(11)16-19-12-7-3-4-8-13(12)21-16/h2-8,10H,1,9H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLFGPUUERKHWIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=C(N=CC=C1)C2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-benzothiazol-2-yl)-N-prop-2-enylpyridine-3-carboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.